molecular formula C7H16ClNO3 B1407813 (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride CAS No. 1033753-14-8

(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

Cat. No.: B1407813
CAS No.: 1033753-14-8
M. Wt: 197.66 g/mol
InChI Key: TUDHOGYHZNNYHW-NUBCRITNSA-N
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Description

Nomenclature and Structural Classification

(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride is systematically named according to International Union of Pure and Applied Chemistry conventions as tert-butyl (2R)-2-amino-3-hydroxypropanoate hydrochloride. The compound possesses the molecular formula C7H16ClNO3 with a molecular weight of 197.66 grams per mole. Alternative nomenclature includes H-D-Ser-OtBu·HCl, reflecting its derivation from D-serine with tert-butyl ester protection.

The structural classification places this compound within the amino acid derivatives category, specifically as an amino alcohol ester. The molecule features a propanoate backbone substituted with an amino group at the 2-position and a hydroxyl group at the 3-position, with the carboxyl group protected as a tert-butyl ester. The presence of the hydrochloride counterion enhances the compound's crystalline properties and storage stability.

Key structural identifiers include the Chemical Abstracts Service registry number 1033753-14-8 and the simplified molecular-input line-entry system code O=C(OC(C)(C)C)C@HCO.[H]Cl. The compound's three-dimensional structure exhibits a tetrahedral geometry around the chiral carbon center, with the specific spatial arrangement defining its R-configuration.

Property Value
Molecular Formula C7H16ClNO3
Molecular Weight 197.66 g/mol
Chemical Abstracts Service Number 1033753-14-8
MDL Number MFCD29762442
InChI Key TUDHOGYHZNNYHW-NUBCRITNSA-N

Stereochemical Configuration and R-Enantiomer Significance

The stereochemical designation of this compound follows the Cahn-Ingold-Prelog priority rules, which establish a systematic method for assigning absolute configuration to chiral centers. In the R-enantiomer, the priority assignment around the chiral carbon follows the sequence: amino group (highest priority due to nitrogen), carboxyl group (as tert-butyl ester), hydroxymethyl group, and hydrogen (lowest priority). When viewed with the lowest priority group (hydrogen) oriented away from the observer, the remaining three groups trace a clockwise path, confirming the R-configuration.

The significance of the R-enantiomer relates directly to its correspondence with D-serine stereochemistry. While most naturally occurring amino acids exhibit L-configuration corresponding to S-absolute configuration, serine presents a unique case where L-serine corresponds to S-configuration, but D-serine (the enantiomer used in this derivative) corresponds to R-configuration. This stereochemical relationship is crucial because the Cahn-Ingold-Prelog system assigns priorities based on atomic number rather than Fischer projection conventions used for L/D nomenclature.

The R-enantiomer's importance extends to its biological and synthetic applications. Research indicates that enantiomerically pure compounds often exhibit enhanced biological activities and reduced side effects compared to racemic mixtures. The specific R-configuration of this compound enables chemists to access complex organic molecules with high selectivity and efficiency in asymmetric synthesis.

Experimental determination of absolute configuration typically employs techniques such as Nuclear Magnetic Resonance spectroscopy and optical rotation measurements. The compound exhibits specific optical rotation characteristics that confirm its enantiomeric purity and absolute configuration.

Relationship to Parent Amino Acid D-Serine

The structural relationship between (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride and its parent amino acid D-serine represents a fundamental aspect of protecting group chemistry in amino acid derivatives. D-serine, systematically known as (R)-2-amino-3-hydroxypropanoic acid, serves as the foundational structure upon which this derivative is built. The conversion involves esterification of the carboxyl group with tert-butyl alcohol, creating a protected form suitable for synthetic manipulations.

D-serine itself plays crucial biological roles, particularly in neurological signaling pathways where it functions as a potent agonist at the glycine site of N-methyl-D-aspartate receptors. The amino acid is synthesized in neurons by serine racemase from L-serine and serves as a neuromodulator by coactivating N-methyl-D-aspartate receptors. Some research has demonstrated that D-serine exhibits more potent agonist activity at N-methyl-D-aspartate receptor glycine sites than glycine itself.

The tert-butyl ester protection strategy employed in this derivative serves multiple synthetic purposes. Tert-butyl esters can be removed under acidic conditions and by certain reductants, providing orthogonal protection strategies in complex synthetic sequences. This protecting group exhibits stability under basic conditions and most nucleophilic reagents, making it particularly valuable in peptide synthesis where selective deprotection is essential.

The hydrochloride salt formation enhances the compound's handling properties compared to the free base form. Salt formation typically improves crystallinity, shelf stability, and aqueous solubility while maintaining the stereochemical integrity of the parent structure. This modification proves particularly important in large-scale synthetic applications where consistent material properties are essential.

Research has documented the practical synthesis of tert-butyl-protected D-serine derivatives for pharmaceutical applications, particularly in the development of peptide drugs. The protection process is viewed as particularly important for polyfunctional amino acids such as serine, threonine, and tyrosine, where side chain protection prevents unwanted reactions during synthetic transformations.

Historical Context in Amino Acid Derivative Chemistry

The development of amino acid protecting group chemistry represents a pivotal advancement in organic synthesis, with tert-butyl esters emerging as particularly valuable protecting groups in the latter half of the twentieth century. The systematic application of protecting groups in amino acid chemistry gained prominence with the recognition that selective protection and deprotection strategies could enable complex peptide synthesis and pharmaceutical development.

The Cahn-Ingold-Prelog priority rules, fundamental to understanding the stereochemistry of compounds like (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, were formally established in 1966 and subsequently incorporated into International Union of Pure and Applied Chemistry nomenclature rules in 1974. These rules provided the first systematic method for unambiguously naming stereoisomers, revolutionizing how chemists communicate about chiral molecules.

Protecting group chemistry found particularly important applications in automated peptide synthesis, where the technique was introduced by Robert Bruce Merrifield in 1977. The orthogonality of different protecting groups, including the Fmoc group (basic cleavage), the tert-butyl group (acidic cleavage), and various protecting groups for amino acid side chains, enabled the automated synthesis of complex peptides. This technological advancement created significant demand for protected amino acid derivatives, including tert-butyl esters of various amino acids.

The historical development of D-amino acid chemistry paralleled advances in analytical techniques capable of distinguishing between enantiomers. While L-amino acids were long recognized as the predominant forms in biological systems, D-amino acids were initially considered biological anomalies. Recent research has revealed that D-amino acids, particularly D-serine, play crucial roles in biological systems and serve as potential biomarkers for various disease states.

The commercial availability and synthetic utility of protected amino acid derivatives like (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride reflect decades of advancement in understanding stereochemistry, protecting group strategies, and synthetic methodology. These compounds have become essential building blocks in pharmaceutical research, enabling the synthesis of complex molecules with precise control over stereochemistry and functional group reactivity.

Contemporary applications of this compound extend beyond traditional peptide synthesis to include asymmetric synthesis, pharmaceutical development, and bioconjugation processes. The compound's versatility in research applications demonstrates the enduring value of well-designed protecting group strategies in modern synthetic chemistry.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDHOGYHZNNYHW-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Amino Group: Boc Protection

  • Reagents and Conditions: Di-tert-butyl dicarbonate (Boc2O) is reacted with L-serine in the presence of a base such as aqueous sodium hydroxide at ambient temperature (20-25°C) for about 10 hours.
  • Outcome: Formation of N-Boc-L-serine, which is typically used without further purification for subsequent steps.
  • Notes: The reaction mixture is often washed with dilute hydrochloric acid and sodium bicarbonate solutions to remove impurities.

Esterification of Carboxyl Group

  • Method: The carboxyl group of N-Boc-serine is esterified to the tert-butyl ester via reaction with tert-butanol or by other esterification methods such as reaction with tert-butyl chloride or using acid catalysis.
  • Alternative routes: Methyl ester intermediates can be prepared using methanol and thionyl chloride, followed by transesterification to tert-butyl esters if needed.
  • Conditions: Esterification is generally performed under mild acidic conditions or by using activating agents.

Hydroxyl Group Protection and Functionalization

  • Hydroxyl Protection: In some synthetic routes, the hydroxyl group of serine is protected using 2,2-dimethoxypropane in the presence of acid catalysts like boron trifluoride etherate (BF3·OEt2), forming acetal or ketal protecting groups.
  • Functionalization: Controlled methylation of the hydroxyl group can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases like sodium hydroxide or potassium hydroxide at low temperatures (0-15°C).
  • Example: O-methylation of N-Boc-D-serine with dimethyl sulfate in aqueous sodium hydroxide at 5-10°C to yield methylated derivatives.

Reduction and Other Transformations

  • Reduction: Ester intermediates can be selectively reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) under controlled conditions (e.g., 0°C to room temperature) for further synthetic elaboration.
  • Additional steps: Formation of oxazolidine intermediates by intramolecular cyclizations has been reported, which can serve as intermediates for further functionalization.

Formation of Hydrochloride Salt

  • Procedure: The free amine form of tert-butyl 2-amino-3-hydroxypropanoate is treated with hydrochloric acid (HCl) at controlled temperatures (e.g., 40-45°C) to form the hydrochloride salt.
  • Isolation: The hydrochloride salt precipitates out and is isolated by filtration, washing, and drying.
  • Purpose: This step enhances the compound’s stability, crystallinity, and ease of handling.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Boc Protection Boc2O, NaOH (aq) 20-25 10 h >90 Reaction mixture used directly for next step
Esterification (tert-butyl) tert-Butanol, acid catalyst or tert-butyl chloride Ambient to reflux Several hours 85-95 Mild acidic conditions preferred
Hydroxyl Methylation Dimethyl sulfate, NaOH (aq) 0-15 3 h ~80 Low temperature to avoid side reactions
Reduction to aldehyde DIBAL-H, DCM 0 to RT Controlled High Selective half reduction
Hydrochloride salt formation HCl aqueous 40-45 Few hours >90 Precipitation and isolation

Research Findings and Optimization Notes

  • Temperature Control: Many steps, especially methylation and salt formation, require strict temperature control (0-15°C or 40-45°C) to ensure selectivity and avoid decomposition or side reactions.
  • Solvent Choice: Polar solvents such as water, methanol, ethanol, or dichloromethane are commonly used depending on the step. Water is preferred for Boc protection and methylation reactions, while organic solvents are used for esterification and reductions.
  • Purification: Some intermediates are used without purification to streamline synthesis, but final products are purified by recrystallization or solvent washes to ensure high purity.
  • Scalability: The described methods are amenable to scale-up with appropriate control of reaction parameters and solvent handling.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways: It influences metabolic pathways, particularly those involving amino acids and their derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound’s structural analogs differ primarily in the substituents on the β-carbon or ester group. Below is a detailed comparison:

Table 1: Comparative Analysis of (R)-tert-Butyl 2-amino-3-hydroxypropanoate Hydrochloride and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Storage Conditions Hazard Profile
(R)-tert-Butyl 2-amino-3-hydroxypropanoate HCl C₇H₁₆ClNO₃ 197.66 1033753-14-8 β-Hydroxy 2–8°C (inert atmosphere) H302, H315, H319, H335
(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate HCl C₁₃H₁₉BrClNO₂ 336.65 1956436-14-8 3-Bromophenyl Room temperature H302, H315, H319, H335
(R)-tert-Butyl-2-amino-3-phenylpropanoate HCl C₁₃H₁₉NO₂·HCl 257.76 3403-25-6 Phenyl Room temperature Not specified
Methyl (2S)-2-amino-3-hydroxypropanoate HCl C₄H₉ClNO₃ 153.57 Not provided β-Hydroxy, methyl ester Not specified N/A (research-grade synthesis)

Key Differences and Implications

In contrast, analogs with aryl substituents (e.g., 3-bromophenyl or phenyl) exhibit enhanced lipophilicity, favoring membrane permeability in drug design . The tert-butyl ester in the target compound provides steric protection against enzymatic hydrolysis compared to methyl esters (e.g., methyl (2S)-2-amino-3-hydroxypropanoate HCl), which are more labile under physiological conditions .

Synthetic Accessibility :

  • Methyl and benzyloxycarbonyl (Z)-protected derivatives (e.g., compound 4 in ) are synthesized via carbamate formation with benzyl chloroformate, achieving yields of ~85% . The tert-butyl analog likely follows similar protection strategies but requires tert-butylating agents (e.g., Boc₂O) .

Hazard and Storage :

  • The target compound’s strict 2–8°C storage contrasts with room-temperature-stable aryl-substituted analogs, reflecting its higher sensitivity to thermal or hydrolytic degradation .

Physicochemical Data

  • Spectroscopic Characterization: Methyl (2S)-2-amino-3-hydroxypropanoate HCl () exhibits: ¹H-NMR (DMSO-d₆): δ 8.60 (NH₃⁺), 4.08 (CH), 3.82 (CH₂), 3.73 (CH₃). IR: νmax 3362 cm⁻¹ (N–H/O–H), 1743 cm⁻¹ (C=O ester) . Similar spectral profiles are expected for the tert-butyl analog, with tert-butyl signals (~1.2 ppm in ¹H-NMR) and altered solubility in nonpolar solvents.

Biological Activity

(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride is a significant compound in organic chemistry and biochemistry, primarily known for its role in peptide synthesis and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₇H₁₆ClNO₃
  • Molecular Weight : 197.66 g/mol
  • CAS Number : 1033753-14-8

The compound features a tert-butyl group attached to a 2-amino-3-hydroxypropanoate moiety, making it a versatile building block for synthesizing various biologically relevant molecules, particularly peptides.

Role in Peptide Synthesis

(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride is primarily utilized as an intermediate in the synthesis of peptides. Its ability to facilitate the formation of peptide bonds is crucial for producing proteins essential for numerous biological processes. The compound serves as a prodrug that can convert into D-serine, a natural neuromodulator involved in cognitive functions such as learning and memory.

Therapeutic Applications

Research indicates that derivatives synthesized from (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride exhibit potential anticonvulsant activity , suggesting its utility in treating neurological disorders. Additionally, D-serine's role in modulating the nervous system has led to investigations into the compound's effects on cognitive functions and its potential therapeutic benefits for conditions like schizophrenia and Alzheimer's disease .

Synthesis Methods

Several methods have been developed for synthesizing (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride. These include:

  • Direct Amidation : Utilizing carboxylic acids and amines to form amide bonds.
  • Peptide Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds between amino acids.
  • Enzymatic Methods : Leveraging enzymes to catalyze the formation of peptide bonds under mild conditions.

Case Studies

  • Neuropharmacological Studies :
    • A study demonstrated that D-serine enhances NMDA receptor activity, which is critical for synaptic plasticity and memory formation. The conversion of (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride into D-serine suggests its potential role in cognitive enhancement therapies.
  • Anticonvulsant Activity :
    • In vitro studies showed that certain derivatives of (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride exhibited anticonvulsant properties, indicating their potential use in epilepsy treatment.

Comparative Analysis with Structural Analogues

The uniqueness of (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride lies in its specific steric configuration, which distinguishes it from its analogues:

Compound NameCAS NumberKey Features
(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride106402-41-9Enantiomer with different biological properties
tert-butyl 3-amino-2-hydroxypropanoate hydrochloride2225141-74-0Different stereochemistry affecting reactivity
tert-butyl 2-aminoacetate hydrochloride13364-44-0Similar amine functionality but different backbone

Q & A

Q. What are the standard synthetic routes for (R)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride, and what methodological considerations are critical for reproducibility?

The compound is synthesized via esterification and protection of the amino group. A common method involves reacting L-serine with thionyl chloride in methanol under controlled conditions (0°C to room temperature, 24 hours) to yield methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride . Subsequent protection of the amino group using benzyl chloroformate in a biphasic system (water/diethyl ether) with sodium bicarbonate as a base ensures regioselectivity . Key considerations include:

  • Strict temperature control to avoid racemization.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.
  • Purification via vacuum distillation or recrystallization to achieve >95% purity.

Q. How is the stereochemical integrity of the (R)-enantiomer validated during synthesis?

Chiral HPLC or polarimetry is employed to confirm enantiomeric excess. For example, chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases can resolve enantiomers, while optical rotation values (e.g., [α]D²⁵ = +8.5° in methanol) are compared to literature data . Mass spectrometry (HRMS) and ¹H/¹³C NMR further validate molecular structure, with characteristic signals for the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and hydroxypropanoate backbone .

Q. What are the recommended storage conditions to ensure compound stability?

The hydrochloride salt should be stored in airtight containers under inert gas (argon or nitrogen) at −20°C to prevent hygroscopic degradation. Long-term stability studies indicate <5% decomposition over 12 months under these conditions . Avoid exposure to light or humidity, as the tertiary alcohol moiety is prone to oxidation .

Advanced Research Questions

Q. How does the tert-butyl protecting group influence the compound’s reactivity in peptide coupling reactions?

The tert-butyl group enhances steric hindrance, slowing down racemization during amide bond formation. Comparative studies show that tert-butyl-protected derivatives exhibit 3–5× lower racemization rates compared to benzyl or methyl esters in carbodiimide-mediated couplings (e.g., EDC/HOBt) . However, this requires extended reaction times (12–24 hours) and elevated temperatures (40–50°C) for complete conversion .

Q. What experimental strategies resolve contradictions in reported catalytic activity of derivatives in enzyme inhibition assays?

Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for MMP-3 inhibition) may arise from:

  • Buffer composition: Phosphate buffers vs. Tris-HCl alter protonation states of the hydroxy group .
  • Enzyme source: Recombinant vs. native enzymes may differ in glycosylation patterns .
  • Assay interference: The tert-butyl group can quench fluorescent probes (e.g., FITC), necessitating orthogonal validation via LC-MS or SPR .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) identifies key interactions between the hydroxypropanoate moiety and target proteins (e.g., bacterial D-alanyl-D-alanine carboxypeptidase). QSAR models reveal that:

  • Electron-withdrawing substituents on the aryl ring improve binding affinity (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for unsubstituted analogs) .
  • Steric bulk at the 3-position reduces off-target effects by 40% in cytotoxicity screens .

Methodological Notes

  • Stereochemical Analysis : Use Marfey’s reagent for post-synthesis chiral validation via LC-MS .
  • Reaction Optimization : DoE (Design of Experiments) with parameters like temperature, solvent polarity, and catalyst loading improves yield by 15–20% .
  • Data Reproducibility : Cross-validate spectral data with PubChem or Reaxys entries (e.g., CAS 1004538-34-4 for related tert-butyl carbamates) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride
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(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.